(2S,4S)-Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like boiling point, melting point, density, etc . Unfortunately, specific physical and chemical properties for “(2S,4S)-Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride” are not available in the current resources.Scientific Research Applications
Influenza Neuraminidase Inhibition
(2S,4S)-Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has been studied for its potential in inhibiting influenza neuraminidase. The synthesis and structural analysis of related compounds have shown promise in this area. One notable compound, A-192558, has demonstrated potent inhibition of influenza neuraminidase, which is a key enzyme in the spread of the influenza virus (Wang et al., 2001).
Combinatorial Synthesis Applications
The compound has been used in combinatorial chemistry, specifically in the solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. This demonstrates its utility in the generation of diverse chemical libraries, which is crucial for drug discovery and development processes (Malavašič et al., 2007).
Synthesis of Fluorinated Compounds
Its derivatives have been used in the synthesis of fluorinated compounds like ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate. These compounds are significant for the synthesis of related fluorinated fused heterocyclic compounds, which have various applications in pharmaceuticals and agrochemicals (Wang et al., 2012).
Asymmetric Hydroformylation of Olefins
This compound has been involved in the development of asymmetric hydroformylation processes. Studies involving platinum-catalyzed hydroformylation using chiral ligands derived from this compound have shown potential in creating enantioselective processes, crucial for the production of chiral pharmaceuticals (Stille et al., 1991).
Properties
IUPAC Name |
methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)5-2-4(3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYOWIHHHSZCRT-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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